molecular formula C23H28O5 B1249950 taepeenin D

taepeenin D

Cat. No. B1249950
M. Wt: 384.5 g/mol
InChI Key: KUDGKETXNRKTHI-OHUMZHCVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

taepeenin D is a natural product found in Hultholia mimosoides and Senegalia pennata with data available.

Scientific Research Applications

Synthesis and Structure-Activity Relationships

  • Taepeenin D, a meroterpenoid isolated from Caesalpinia crista, exhibits inhibitory activity on the Hedgehog signaling pathway. Researchers have developed methods for constructing its C4 stereogenic center and CD benzofuran rings. These synthetic approaches are crucial for studying the structure-activity relationships of taepeenin D and its total synthesis (Nakazawa et al., 2016).
  • Further research into the Hedgehog (Hh) pathway inhibitors, such as taepeenin D, has been conducted to understand key structure-activity relationships. This includes the development of synthetic sequences for creating taepeenin D derivatives, highlighting the importance of certain structural features like the benzofuran moiety for its biological activity (Chatzopoulou et al., 2014).

Medicinal Importance

  • Taepeenin D analogues have been synthesized and evaluated for their potential as inhibitors in the Hedgehog pathway. This pathway is a target for addressing drug resistance in cancer stem cells. The study of taepeenin D analogues enriches the available structure-activity relationships and has identified improved lead compounds for medical research (Antoniou et al., 2016).

Anticancer Activity

  • Phytochemical investigation of Mezoneuron benthamianum, which includes the isolation of Cassane diterpenoids like taepeenin A and nortaepeenin A, has shown significant cytotoxic activities against various cancer cell lines. These findings indicate the potential of taepeenin-related compounds in cancer treatment research (Osamudiamen et al., 2017).

properties

Product Name

taepeenin D

Molecular Formula

C23H28O5

Molecular Weight

384.5 g/mol

IUPAC Name

methyl (4R,4aR,5R,11bS)-5-acetyloxy-4,7,11b-trimethyl-1,2,3,4a,5,6-hexahydronaphtho[2,1-f][1]benzofuran-4-carboxylate

InChI

InChI=1S/C23H28O5/c1-13-15-7-10-27-18(15)12-17-16(13)11-19(28-14(2)24)20-22(17,3)8-6-9-23(20,4)21(25)26-5/h7,10,12,19-20H,6,8-9,11H2,1-5H3/t19-,20-,22-,23-/m1/s1

InChI Key

KUDGKETXNRKTHI-OHUMZHCVSA-N

Isomeric SMILES

CC1=C2C[C@H]([C@@H]3[C@@](C2=CC4=C1C=CO4)(CCC[C@@]3(C)C(=O)OC)C)OC(=O)C

Canonical SMILES

CC1=C2CC(C3C(C2=CC4=C1C=CO4)(CCCC3(C)C(=O)OC)C)OC(=O)C

synonyms

taepeenin D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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